2-Methyl-3,3-diphenylpropanal

Catalog No.
S15929328
CAS No.
M.F
C16H16O
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3,3-diphenylpropanal

Product Name

2-Methyl-3,3-diphenylpropanal

IUPAC Name

2-methyl-3,3-diphenylpropanal

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C16H16O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3

InChI Key

BNDURPQXTFHCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2

2-Methyl-3,3-diphenylpropanal is an organic compound characterized by its distinctive structure, which features a propanal group substituted with two phenyl rings and a methyl group. Its chemical formula is C17H18OC_{17}H_{18}O, and it has a molecular weight of 254.33 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.

The reactivity of 2-Methyl-3,3-diphenylpropanal can be attributed to the aldehyde functional group, which is prone to nucleophilic addition reactions. Common reactions include:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles such as Grignard reagents or organolithium compounds to form alcohols.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

The synthesis of 2-Methyl-3,3-diphenylpropanal typically involves the Grignard reaction. A common synthetic route includes:

  • Preparation of Grignard Reagent: Benzylmagnesium chloride is synthesized from benzyl chloride and magnesium.
  • Reaction with Acetophenone: The Grignard reagent is reacted with acetophenone to form an intermediate alcohol.
  • Hydrolysis: The reaction mixture is hydrolyzed to yield 2-Methyl-3,3-diphenylpropanal.

In an industrial context, large-scale reactions may utilize controlled environments to optimize yields and reduce by-products .

2-Methyl-3,3-diphenylpropanal finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Industry: Potentially useful in developing new therapeutic agents due to its structural properties.
  • Flavor and Fragrance Industry: Its aromatic characteristics may be exploited in perfumery.

Several compounds share structural similarities with 2-Methyl-3,3-diphenylpropanal. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-3-biphenylmethanolContains a hydroxyl group instead of an aldehydeOften used in agricultural chemicals
3,3-DiphenylpropanalLacks the methyl substitution on the propanalMay exhibit different reactivity profiles
BenzaldehydeSimple aromatic aldehydeMore reactive due to lack of steric hindrance

While these compounds share similar functionalities, 2-Methyl-3,3-diphenylpropanal's unique combination of phenyl groups and its specific aldehyde structure contribute to its distinct chemical behavior and potential applications in various fields.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

224.120115130 g/mol

Monoisotopic Mass

224.120115130 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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